4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide
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Overview
Description
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide is a complex organic compound that belongs to the class of benzoisoquinolinones This compound is characterized by its unique structure, which includes nitro groups, a dioxoisoquinoline core, and a methoxyphenyl sulfonamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzoisoquinoline core, followed by the introduction of nitro groups and the attachment of the methoxyphenyl sulfonamide moiety. Common synthetic routes include:
Sulfonation: The attachment of the sulfonamide moiety is carried out through sulfonation reactions, where sulfonyl chlorides react with amines under basic conditions.
Methoxylation: The methoxy group is introduced via methoxylation reactions using methanol and a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Advanced techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(5,8-dinitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)-N-(4-methoxyphenyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized to form nitroso or nitro derivatives.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products
- **Substitution
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amino derivatives.
Properties
Molecular Formula |
C25H16N4O9S |
---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
4-(5,8-dinitro-1,3-dioxobenzo[de]isoquinolin-2-yl)-N-(4-methoxyphenyl)benzenesulfonamide |
InChI |
InChI=1S/C25H16N4O9S/c1-38-19-6-2-15(3-7-19)26-39(36,37)20-8-4-16(5-9-20)27-24(30)21-12-17(28(32)33)10-14-11-18(29(34)35)13-22(23(14)21)25(27)31/h2-13,26H,1H3 |
InChI Key |
ZJYKGQXTXPLLIW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C(=O)C4=CC(=CC5=CC(=CC(=C54)C3=O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
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